Sodium 5,6-dichloropyridine-3-sulfinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5,6-dichloropyridine-3-sulfinate typically involves the chlorination of pyridine derivatives followed by sulfonation. One common method includes the reaction of 5,6-dichloropyridine with sodium sulfite under controlled conditions to yield the desired sulfinate salt .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves precise temperature control and the use of catalysts to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions: Sodium 5,6-dichloropyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed under mild to moderate conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Sodium 5,6-dichloropyridine-3-sulfinate has a wide range of applications in scientific research:
Biology: It serves as a reagent in biochemical assays and studies involving sulfur-containing compounds.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which sodium 5,6-dichloropyridine-3-sulfinate exerts its effects involves its ability to act as a sulfonylating, sulfenylating, or sulfinylating agent. It interacts with various molecular targets, including nucleophiles, to form stable sulfur-containing compounds. The pathways involved often include radical intermediates and transition states that facilitate the formation of new chemical bonds .
Comparison with Similar Compounds
- Sodium 2,6-dichloropyridine-3-sulfinate
- Sodium pyridine-3-sulfinate
- Sodium thiophene-2-sulfinate
Comparison: Sodium 5,6-dichloropyridine-3-sulfinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to sodium 2,6-dichloropyridine-3-sulfinate, it offers different steric and electronic properties, making it suitable for specific applications in synthesis and research .
Properties
Molecular Formula |
C5H2Cl2NNaO2S |
---|---|
Molecular Weight |
234.03 g/mol |
IUPAC Name |
sodium;5,6-dichloropyridine-3-sulfinate |
InChI |
InChI=1S/C5H3Cl2NO2S.Na/c6-4-1-3(11(9)10)2-8-5(4)7;/h1-2H,(H,9,10);/q;+1/p-1 |
InChI Key |
PJCXSGBUQSIRNK-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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